molecular formula C9H10N2O B13339907 N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide

N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide

Cat. No.: B13339907
M. Wt: 162.19 g/mol
InChI Key: JKQLCESCKPQDRJ-UHFFFAOYSA-N
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Description

N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide is a bicyclic carboximidamide derivative characterized by a fused bicyclo[4.2.0]octatriene core.

The compound’s bicyclic framework shares similarities with benzocyclobutene (BCB) derivatives, such as bicyclo[4.2.0]octa-1,3,5-trien-7-ol (BCB001, CAS 35447-99-5), but differs in the functionalization of the seven-membered position (hydroxy-carboximidamide vs. hydroxyl group).

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide

InChI

InChI=1S/C9H10N2O/c10-9(11-12)8-5-6-3-1-2-4-7(6)8/h1-4,8,12H,5H2,(H2,10,11)

InChI Key

JKQLCESCKPQDRJ-UHFFFAOYSA-N

Isomeric SMILES

C1C(C2=CC=CC=C21)/C(=N/O)/N

Canonical SMILES

C1C(C2=CC=CC=C21)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The bicyclo[4.2.0]octa-1,3,5-triene skeleton is typically prepared by cycloaddition or rearrangement reactions involving dienes and alkynes or via enzymatic synthesis routes for substituted derivatives.

  • For example, enzymatic synthesis of related bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid derivatives has been reported, which can serve as a precursor for amidoxime formation.

Conversion to Carboximidamide

  • The carboxylic acid or ester is first converted into the corresponding nitrile intermediate using dehydrating agents or via amide intermediates.
  • The nitrile is then reacted with hydroxylamine to form the amidoxime (carboximidamide N'-hydroxy) compound. This step is critical and must be carefully controlled to avoid side reactions.

Hydroxylation to N'-Hydroxy Amidines

  • Hydroxylamine hydrochloride or free hydroxylamine is used under basic or neutral conditions to convert the nitrile or amidine group to the N'-hydroxy amidine.
  • Reaction conditions typically involve solvents like ethanol or water, with temperature control between ambient and reflux conditions to optimize yield and purity.

Representative Synthetic Procedure (Based on Patent US3978126A)

Step Reagents/Conditions Description Yield/Notes
1 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or ester Starting material prepared via cycloaddition or enzymatic methods Variable, depending on synthesis route
2 Dehydrating agent (e.g., POCl3, SOCl2) or direct conversion to nitrile Conversion of acid/ester to nitrile intermediate High yield under controlled conditions
3 Hydroxylamine hydrochloride, base (e.g., NaOH), solvent (ethanol or water), 0-80°C Reaction of nitrile with hydroxylamine to form N'-hydroxy carboximidamide Yields typically range 60-90% depending on purity and reaction time

Analytical Data and Purity Considerations

  • The product is characterized by NMR (1H, 13C), IR spectroscopy (notably the N-OH stretch), and mass spectrometry.
  • TLC and HPLC methods are used for monitoring reaction progress and purity.
  • Crystallization or chromatography is often used for purification.

Research Findings and Optimization Notes

  • The reaction of nitrile with hydroxylamine is sensitive to pH; slightly basic conditions favor amidoxime formation without hydrolysis.
  • Temperature control is essential to prevent decomposition of the bicyclic structure.
  • Enzymatic approaches to precursor synthesis can enhance stereoselectivity and yield of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, improving overall synthetic efficiency.
  • Substituent effects on the bicyclic ring influence the reactivity and stability of the amidoxime product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield Range Notes
Bicyclic acid/ester synthesis Cycloaddition, enzymatic synthesis Temperature 20-80°C, solvents vary 50-90% Precursor for amidoxime
Conversion to nitrile POCl3, SOCl2, or dehydration Anhydrous conditions, reflux 70-95% Requires careful handling
Amidoxime formation Hydroxylamine hydrochloride, base, ethanol/water 0-80°C, pH 7-9 60-90% Sensitive to pH and temperature

Chemical Reactions Analysis

N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Bicyclo[4.2.0]octatriene Derivatives with Carboximidamide Modifications

The Org series () provides a cohort of structurally related compounds for comparison. Key differences lie in substituents on the carboximidamide group and the bicyclo ring:

Table 1: Structural and Functional Variations in Org Compounds

Org Code Substituents Key Features
Org 5710 N,N'-Dihydroxy, 3,4-dimethoxy Increased polarity due to dihydroxy and dimethoxy groups; potential for hydrogen bonding
Org 5741 N-Hydroxy, N-methyl, 3,4-dimethoxy Methylation may enhance lipophilicity; hydrochloride salt improves solubility
Org 5784 N-Hydroxy, N'-methyl, 3,4-dimethoxy Positional isomer of Org 5741; altered steric effects
Org 5796 7-Methyl, (Z)-2-butenedioate Bulky methyl group at position 7; butenedioate counterion for salt formation
Org 5907 cis-8-Methyl, 3,4-dimethoxy Methyl group introduces stereochemical complexity; impacts ring strain

Key Observations :

  • Methoxy groups (e.g., Org 5710, 5741) likely enhance solubility and metabolic stability compared to non-substituted analogs.
  • Stereochemistry (Org 5907) and counterions (e.g., hydrochloride, butenedioate) influence crystallinity and bioavailability.

Benzocyclobutene (BCB) Derivatives

lists BCB analogs with varying functional groups, enabling comparison of core scaffold modifications:

Table 2: Comparison with Benzocyclobutene Derivatives

Compound (Item no.) Functional Group Key Properties
BCB001 (CAS 35447-99-5) 7-Hydroxyl Polar hydroxyl group; potential for oxidation or conjugation
BCB003 (CAS 145708-71-0) 2,5-Dibromo Bromine atoms increase molecular weight and halogen bonding potential
BCB008 (CAS 875-94-5) 4-Carboxylic acid Acidic group enables salt formation; distinct from carboximidamide’s basicity

Key Differences :

  • Reactivity : The hydroxy-carboximidamide group in the target compound offers nucleophilic and hydrogen-bonding sites distinct from BCB001’s hydroxyl or BCB008’s carboxylic acid.
  • Applications : BCB derivatives are often used in polymer chemistry (e.g., BCB004, benzocyclobutene), whereas carboximidamide analogs may prioritize biological interactions.

Bicyclo[3.2.0]heptane-Based Compounds (Penicillin Derivatives)

and describe bicyclo[3.2.0]heptane structures, such as benzylpenicillin derivatives. While these share a bicyclic framework, critical distinctions include:

  • Ring size : The smaller bicyclo[3.2.0]heptane system (7-membered) vs. bicyclo[4.2.0]octatriene (8-membered) results in higher ring strain and distinct conformational flexibility.
  • Functional groups : Penicillin derivatives feature β-lactam and thiazolidine rings critical for antibiotic activity, unlike the carboximidamide group in the target compound.

Bicyclo[4.2.0]octatriene-7-carbonyl Chloride (CAS 1473-47-8)

highlights bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, a structural analog with a carbonyl chloride group. Key contrasts:

  • Reactivity : The carbonyl chloride is highly electrophilic, favoring acylations, while the carboximidamide group may participate in hydrogen bonding or metal coordination.
  • Applications : Carbonyl chloride derivatives are intermediates in synthesis, whereas hydroxy-carboximidamides may target biological systems.

Biological Activity

N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide (CAS No. 145134-50-5) is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 145134-50-5

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens.

Enzyme Inhibition Studies

Research has shown that compounds within the bicyclic family can inhibit ion channels and other enzymes critical for cellular functions. For example, ivabradine, a related compound, has been shown to effectively inhibit specific ion channels leading to therapeutic effects in cardiovascular diseases . Similar mechanisms may be explored for this compound.

Antimicrobial Activity

In a comparative analysis of various bicyclic compounds, it was found that certain derivatives exhibited notable antimicrobial activity against gram-positive and gram-negative bacteria. While specific data on this compound is still emerging, its structural analogs have shown promise in this area.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeEfficacy/Notes
Ivabradine155974-56-8Ion Channel InhibitorApproved for angina treatment
Bicyclo[4.2.0]octa-1,3,5-triene694-87-1AntioxidantExhibits significant free radical scavenging
This compound145134-50-5Potential AntimicrobialFurther studies required

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes starting from bicyclo[4.2.0]octa-triene precursors. For example, introducing the carboximidamide group via nucleophilic substitution (e.g., using cyanamide derivatives under basic conditions) followed by hydroxylation of the amidoxime group. Key steps include:

  • Substitution : Reacting 7-bromo-bicyclo[4.2.0]octa-triene with cyanamide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) .
  • Hydroxylation : Treating the intermediate with hydroxylamine hydrochloride under controlled pH (6–7) to form the N'-hydroxy group.
  • Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

TechniqueApplicationKey Data
¹H/¹³C NMR Confirm bicyclic framework and substituent positionsChemical shifts for aromatic protons (δ 6.5–7.5 ppm) and carboximidamide NH (δ 8.2–9.0 ppm) .
IR Spectroscopy Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹, C=N at ~1650 cm⁻¹) .
Mass Spectrometry (HRMS) Verify molecular ion peak (e.g., [M+H]⁺ at m/z 203.0825 for C₉H₁₀N₂O₂) .
X-ray Crystallography Resolve 3D structure; critical for confirming stereochemistry in bicyclic systems .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the carboximidamide group in bicyclo[4.2.0]octa-triene derivatives?

  • Methodological Answer : The carboximidamide group participates in SN² reactions due to its electron-withdrawing nature. For example, reactions with alkyl halides proceed via a planar transition state, as shown by kinetic studies and DFT calculations. Key factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Leaving Group : Bromine or iodine substituents show higher reactivity than chlorine .
  • Mechanistic Validation : Use isotopic labeling (e.g., ¹⁵N) or computational models (Gaussian 16) to track bond reorganization .

Q. How does the N-hydroxy group influence metal chelation, and what experimental approaches validate these interactions?

  • Methodological Answer : The N-hydroxy carboximidamide acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Methods to study this:

  • UV-Vis Titration : Monitor absorbance shifts (e.g., λmax ~450 nm for Cu²⁺ complexes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹ for Fe³⁺) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry .

Q. Which computational methods predict the stability and reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • *DFT Calculations (B3LYP/6-31G)**: Predict protonation states (pKa ~5.2 for N-hydroxy group) and thermal decomposition pathways (ΔH‡ ~120 kJ/mol) .
  • Molecular Dynamics (MD) Simulations : Assess solubility in aqueous/organic solvents (e.g., logP ~1.8) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar bicyclo[4.2.0]octa-triene derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., methoxy vs. hydroxy groups) or assay conditions. Strategies include:

  • Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., 4-methoxy vs. 5-methoxy isomers) .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .

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